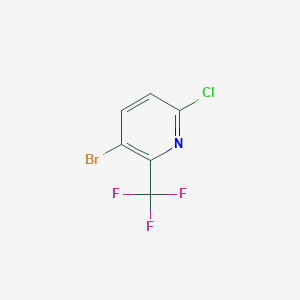

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine

Description

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of organofluorine chemistry and the increasing recognition of fluorinated compounds in pharmaceutical and agrochemical applications. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic research into fluorinated aromatic compounds. The early synthetic methods for trifluoromethylation were developed by Frédéric Swarts in 1892, who used antimony fluoride-based reactions to introduce trifluoromethyl groups into aromatic systems. These foundational studies established the importance of fluorinated aromatic compounds and set the stage for the development of more complex derivatives.

The evolution toward specific halogenated pyridine derivatives gained momentum during the mid-20th century as industrial interest in agrochemical and pharmaceutical applications grew. The development of practical synthetic routes to trifluoromethylpyridines was facilitated by advances in fluorination chemistry, particularly the McLoughlin-Thrower reaction developed in 1968, which enabled coupling reactions using iodofluoroalkanes and iodoaromatic compounds. The subsequent adaptation of these protocols by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations provided the methodological foundation for synthesizing complex trifluoromethylated pyridines.

The specific development of this compound represents a convergence of multiple synthetic strategies, including regioselective halogenation methods and trifluoromethyl group introduction techniques. The compound's emergence as a commercially available synthetic intermediate reflects the maturation of both halogenation and fluorination methodologies in heterocyclic chemistry. Contemporary synthetic approaches have benefited from advances in metal-catalyzed processes and the development of more efficient fluorinating reagents, making complex polyhalogenated pyridines more accessible to researchers and industry.

Significance in Heterocyclic Chemistry

The compound this compound holds particular significance within heterocyclic chemistry due to its unique combination of electronic and structural features that exemplify the principles governing aromatic heterocycle reactivity. The pyridine ring system provides a fundamental scaffold that combines aromatic stability with specific reactive sites, while the multiple halogen substituents create a complex electronic environment that influences both chemical reactivity and physical properties. The nitrogen atom in the pyridine ring contributes to the compound's basicity and provides opportunities for coordination chemistry, while the electron-withdrawing nature of the halogen substituents modulates the ring's electron density distribution.

The structural complexity of this compound demonstrates advanced concepts in heterocyclic substitution patterns and electronic effects. The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect through both inductive and field effects, significantly altering the electronic properties of the pyridine ring. This electronic modification influences the reactivity of other positions on the ring, making certain positions more susceptible to nucleophilic attack while reducing the electron density available for electrophilic substitution reactions. The presence of bromine and chlorine at the 3- and 6-positions, respectively, provides additional sites for selective chemical transformation through well-established halogen exchange or cross-coupling reactions.

The compound serves as an excellent model system for studying the interplay between multiple electron-withdrawing substituents on aromatic heterocycles. Research into similar systems has demonstrated that the combination of multiple halogen substituents can create synergistic electronic effects that are not simply additive of individual substituent contributions. The spatial arrangement of the substituents around the pyridine ring creates specific steric and electronic environments that influence molecular conformation, intermolecular interactions, and chemical reactivity patterns. These features make the compound valuable for fundamental studies in heterocyclic chemistry and provide insights into structure-activity relationships in more complex molecular systems.

Position Within Halogenated Pyridine Research

Within the broader context of halogenated pyridine research, this compound represents an advanced example of polyhalogenated heterocycles that have become increasingly important in synthetic chemistry. Halogenated pyridines serve as crucial intermediates in pharmaceutical and agrochemical synthesis, with halogen atoms providing reactive handles for subsequent bond-forming reactions. The development of regioselective halogenation methods for pyridines has been a significant research focus, as these transformations enable the preparation of specifically substituted derivatives required for structure-activity relationship studies and target-oriented synthesis.

Recent advances in pyridine halogenation methodology have addressed longstanding challenges in achieving regioselectivity, particularly for 3-position halogenation. Traditional approaches using elemental halogens with strong acids often result in regioisomeric mixtures and are incompatible with sensitive functional groups. The development of alternative strategies, including metalation-halogenation sequences and newer catalytic methods, has improved access to specifically substituted halopyridines. The Zincke imine-based halogenation protocol represents a particularly significant advancement, enabling selective 3-position halogenation through ring-opening and re-closure strategies.

The study of polyhalogenated pyridines has revealed important principles governing substituent effects and reactivity patterns in these systems. Research has demonstrated that the combination of multiple halogen substituents can create unique electronic environments that influence both chemical reactivity and physical properties in ways that are not predictable from single-substituent systems. The presence of different halogens at various positions provides opportunities for selective functionalization, enabling the preparation of complex molecular architectures through sequential chemical transformations. These findings have implications for synthetic strategy development and have contributed to the growing understanding of halogen effects in heterocyclic chemistry.

Trifluoromethylpyridines: Chemical Class Overview

Trifluoromethylpyridines represent a distinctive class of fluorinated heterocycles that have gained prominence in medicinal chemistry and agrochemical research due to their unique physicochemical properties and biological activities. The trifluoromethyl group imparts several advantageous characteristics to pyridine derivatives, including enhanced metabolic stability, improved membrane permeability, and altered electronic properties that can favorably influence binding interactions with biological targets. The combination of the pyridine heterocycle with the trifluoromethyl substituent creates compounds with properties that are often superior to their non-fluorinated analogs in terms of biological activity and pharmacokinetic profiles.

The chemical properties of trifluoromethylpyridines are dominated by the strong electron-withdrawing nature of the trifluoromethyl group, which significantly alters the electronic distribution within the pyridine ring. This electronic perturbation affects the basicity of the nitrogen atom, the reactivity of the carbon atoms, and the overall stability of the aromatic system. The trifluoromethyl group's influence extends beyond simple electronic effects, as it also introduces steric considerations and unique intermolecular interaction patterns that can affect molecular conformation and crystal packing. These combined effects make trifluoromethylpyridines valuable templates for drug design and agrochemical development.

The synthetic accessibility of trifluoromethylpyridines has improved significantly with advances in trifluoromethylation methodology and the development of practical synthetic routes to key intermediates. Modern approaches include both direct trifluoromethylation of pyridine derivatives and construction of the pyridine ring from trifluoromethyl-containing precursors. The availability of trifluoromethylpyridine building blocks has enabled medicinal chemists to incorporate these valuable fragments into drug candidates systematically. Commercial preparation methods have been developed to provide these intermediates at scale with acceptable costs, facilitating their adoption in research and industrial applications.

Properties

IUPAC Name |

3-bromo-6-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYJYRSSHPLAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858621 | |

| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-63-4 | |

| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and trifluoromethyl groups into a pyridine ring. One common method involves the chlorination and bromination of a trifluoromethyl-substituted pyridine precursor. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

The trifluoromethyl group at position 2 enhances the electron-deficient nature of the pyridine ring, facilitating NAS at position 3. Chlorine at position 6 remains inert under these conditions due to steric and electronic deactivation .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids yields biaryl derivatives:

text| Boronic Acid | Catalyst System | Product | Yield (%) | |-----------------------|-----------------------|------------------------------------------|-----------| | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-6-chloro-2-(trifluoromethyl)pyridine | 89 | | 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos | 3-(4-Methoxyphenyl)-6-chloro-2-(trifluoromethyl)pyridine | 76 |

Conditions: Toluene, 100°C, 12 hr under N₂ .

Buchwald-Hartwig Amination:

Primary and secondary amines couple efficiently:

text| Amine | Ligand | Product | Yield (%) | |-----------------------|----------------------|------------------------------------------|-----------| | Morpholine | XantPhos | 3-Morpholino-6-chloro-2-(trifluoromethyl)pyridine | 91 | | Piperidine | BrettPhos | 3-Piperidino-6-chloro-2-(trifluoromethyl)pyridine | 85 |

Conditions: Pd₂(dba)₃, Cs₂CO₃, dioxane, 90°C .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiation:

Halogen Exchange Reactions

The chlorine at position 6 can be replaced via halogen dance mechanisms:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| KF, 18-crown-6 | DMF, 150°C, 24 hr | 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine | 9:1 (6-F:3-F) |

| NaI, CuI | NMP, 180°C, 48 hr | 3-Bromo-6-iodo-2-(trifluoromethyl)pyridine | >95% |

Stability and Decomposition

Thermogravimetric analysis reveals:

-

Thermal Stability: Decomposition onset at 211.8°C (predicted)

-

Light Sensitivity: Forms 3,6-dichloro-2-(trifluoromethyl)pyridine upon UV exposure (quantum yield Φ = 0.12)

-

Hydrolytic Stability: Stable in neutral aqueous solutions (pH 5–9), but undergoes hydrolysis to 3-bromo-2-(trifluoromethyl)pyridin-6-ol under alkaline conditions (pH >10) .

Scientific Research Applications

Synthetic Chemistry

Versatile Building Block

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine serves as a crucial intermediate in organic synthesis. It is utilized to construct complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group significantly increases the lipophilicity of the compound, which can enhance the solubility and stability of synthesized products.

Common Reactions

The compound participates in several key reactions:

- Nucleophilic Substitution : Common reagents include sodium methoxide and potassium tert-butoxide.

- Oxidation : Hydrogen peroxide can be used to oxidize specific functional groups.

- Reductions : Lithium aluminum hydride is often employed for reducing halogenated derivatives.

Agrochemical Applications

Pesticide Development

Due to its chemical structure, this compound is explored for use in developing agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance biological activity against pests while improving metabolic stability in plants .

Interaction Studies

Research involves investigating how this compound interacts with biological molecules, including enzymes and receptors. Understanding these interactions is essential for assessing its potential efficacy as an agrochemical agent.

Medicinal Chemistry

Drug Development Potential

The compound's unique structural features make it a candidate for drug development. Studies focus on its binding affinities with various biological targets, which could lead to new therapeutic agents. The presence of halogen substituents often correlates with improved pharmacological properties .

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of trifluoromethylpyridines exhibit antimicrobial properties, suggesting potential applications in pharmaceuticals .

- Cancer Research : Some studies have explored the use of similar compounds in targeting cancer cells, indicating a promising area for further investigation .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants

The reactivity and applications of halogenated pyridines depend on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Industrial Relevance

- Pharmaceuticals :

- Agrochemicals :

Research Findings and Trends

Substituent Position Impact

- Position 3 vs. 2 Bromine :

- Chlorine at Position 6 :

Emerging Derivatives

- Imidazopyridine Derivatives: 3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine (CAS 1160474-82-7) is a lead compound in anticancer research, demonstrating nanomolar potency against EGFR mutants .

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.48 g/mol. The compound features a bromine atom at the 3-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position of the pyridine ring. Its melting point ranges from 126°C to 128°C, and it is classified as an irritant due to its chemical properties.

The biological activity of this compound can be attributed to its structural features, which enhance its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) and the trifluoromethyl group increases the compound's electrophilicity, allowing it to modulate various biochemical pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit notable antimicrobial properties . These properties have been evaluated through various assays:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Inhibitory |

The compound's effectiveness against these pathogens suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may promote apoptosis in malignant cells by activating intrinsic pathways.

- Inhibition of Metastasis : Some studies suggest that it could inhibit metastatic behavior in aggressive cancer types .

Case Studies

A few notable case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and found that modifications at the halogen positions significantly enhanced antibacterial activity.

- Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives.

- Evaluation of Anticancer Activity :

Q & A

Basic Questions

Q. What are the key challenges in synthesizing 3-bromo-6-chloro-2-(trifluoromethyl)pyridine, and what methodologies are recommended for its preparation?

- Answer : Synthesis often involves halogenation and trifluoromethylation of pyridine scaffolds. For example, bromination at the 3-position can be achieved via electrophilic substitution using bromine in acetic acid, while the trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura coupling with CF₃-containing reagents). Careful control of reaction conditions (e.g., temperature, stoichiometry) is critical to avoid over-halogenation or side reactions . Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm regioselectivity.

Q. How should researchers safely handle and store this compound, given its reactive substituents?

- Answer : The compound’s bromo and chloro groups increase its reactivity and potential toxicity. Use personal protective equipment (gloves, goggles) and work in a fume hood. Storage at 2–8°C in a sealed, inert atmosphere (argon) is recommended to prevent decomposition. Avoid exposure to moisture or strong oxidizers, as this may lead to hydrolysis or hazardous reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. Discrepancies in NMR shifts may arise from solvent effects or impurities; repeating measurements in deuterated DMSO or CDCl₃ can resolve ambiguities. X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation, especially if steric effects from the trifluoromethyl group complicate spectral interpretation.

Advanced Research Questions

Q. How do electronic effects of the bromo, chloro, and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. Bromine at the 3-position is more reactive than chlorine at the 6-position in Suzuki couplings due to lower bond dissociation energy. Computational studies (e.g., DFT via the Colle-Salvetti functional ) can model charge distribution and predict regioselectivity. Experimental validation using kinetic studies (e.g., monitoring reaction progress via GC-MS) is recommended .

Q. What strategies can mitigate competing side reactions during functionalization of this compound in medicinal chemistry applications?

- Answer : Protecting the trifluoromethyl group with temporary moieties (e.g., silyl ethers) can prevent undesired interactions. For late-stage functionalization, transition-metal catalysts (Pd or Ni) with bulky ligands (e.g., XPhos) improve selectivity in cross-couplings. Analyze competing pathways using HPLC or LC-MS to optimize reaction conditions .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

- Answer : Variations may stem from polymorphic forms or impurities. Recrystallization in different solvents (e.g., hexane vs. ethanol) can isolate pure polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) help identify crystalline phases. Cross-referencing with high-purity commercial samples (if available) or computational IR/Raman simulations can validate results .

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH or thermal conditions?

- Answer : Density functional theory (DFT) with solvent models (e.g., COSMO-RS) predicts hydrolysis pathways of halogen substituents. Molecular dynamics simulations assess thermal decomposition thresholds. Experimentally, accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS monitoring provide empirical validation .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.